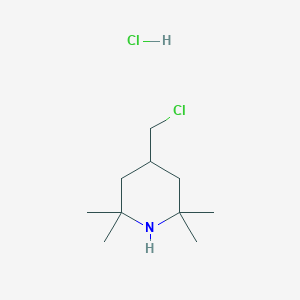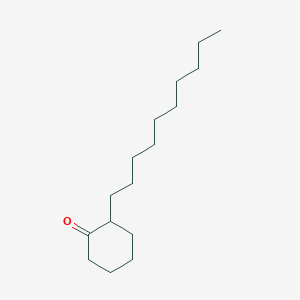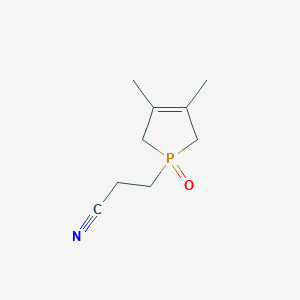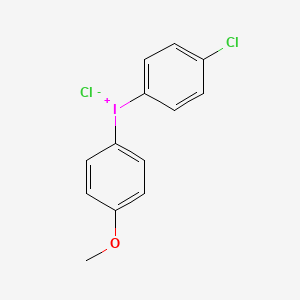![molecular formula C28H26N4O2S2 B14597191 2,2'-Disulfanediylbis[N-(4-anilinophenyl)acetamide] CAS No. 61260-34-2](/img/structure/B14597191.png)
2,2'-Disulfanediylbis[N-(4-anilinophenyl)acetamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Disulfanediylbis[N-(4-anilinophenyl)acetamide] is a complex organic compound characterized by the presence of disulfide bonds and aniline groups. This compound is of significant interest in various fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[N-(4-anilinophenyl)acetamide] typically involves the reaction of 4-anilinophenyl acetamide with a disulfide compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the disulfide bonds.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Disulfanediylbis[N-(4-anilinophenyl)acetamide] undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
2,2’-Disulfanediylbis[N-(4-anilinophenyl)acetamide] has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2,2’-Disulfanediylbis[N-(4-anilinophenyl)acetamide] involves its interaction with molecular targets through its disulfide bonds and aniline groups. These interactions can modulate various biochemical pathways, including redox reactions and protein folding processes. The compound’s ability to undergo oxidation and reduction makes it a versatile tool in studying redox biology.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Disulfanediylbis(4-methylaniline)
- 2,2’-Disulfanediylbis(N-methylbenzamide)
- 2,2’-Disulfanediylbis(n-sec-butylbenzamide)
Uniqueness
2,2’-Disulfanediylbis[N-(4-anilinophenyl)acetamide] is unique due to its specific combination of disulfide bonds and aniline groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
61260-34-2 |
|---|---|
Fórmula molecular |
C28H26N4O2S2 |
Peso molecular |
514.7 g/mol |
Nombre IUPAC |
2-[[2-(4-anilinoanilino)-2-oxoethyl]disulfanyl]-N-(4-anilinophenyl)acetamide |
InChI |
InChI=1S/C28H26N4O2S2/c33-27(31-25-15-11-23(12-16-25)29-21-7-3-1-4-8-21)19-35-36-20-28(34)32-26-17-13-24(14-18-26)30-22-9-5-2-6-10-22/h1-18,29-30H,19-20H2,(H,31,33)(H,32,34) |
Clave InChI |
UYUOJVNQZVGVFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CSSCC(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


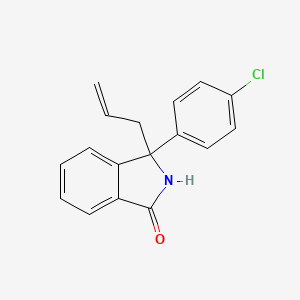



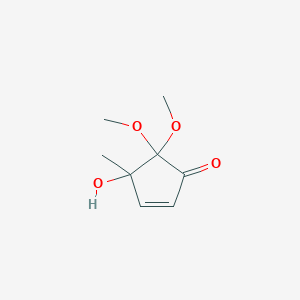
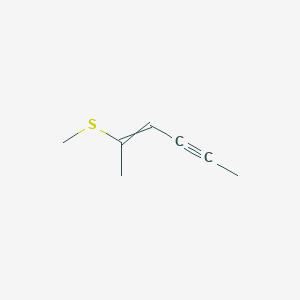
![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14597138.png)
![N-(2-Chlorophenyl)-2-[(naphthalen-2-yl)oxy]propanamide](/img/structure/B14597143.png)
![1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole](/img/structure/B14597148.png)
![[(2R,4S)-4-phenyloxetan-2-yl]methanol](/img/structure/B14597156.png)
